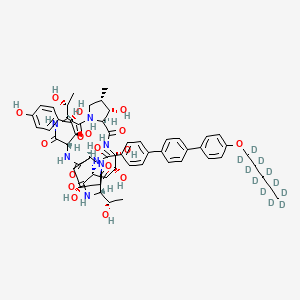![molecular formula C19H20Cl2O4 B13851213 Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)
Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate is a chemical compound with a complex structure, featuring both ethoxy and dichlorophenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate typically involves the reaction of 2,5-dichlorophenol with 4-bromophenyl ethyl ether under basic conditions to form the intermediate 4-(2,5-dichlorophenoxy)phenyl ethyl ether. This intermediate is then reacted with ethyl 3-bromopropanoate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
Mecoprop: Another herbicide with a similar phenoxy group.
Diclofop: A herbicide with a related aryloxyphenoxypropionate structure
Uniqueness
Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate is unique due to its specific combination of ethoxy and dichlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C19H20Cl2O4 |
|---|---|
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate |
InChI |
InChI=1S/C19H20Cl2O4/c1-3-23-17(12-19(22)24-4-2)13-5-8-15(9-6-13)25-18-11-14(20)7-10-16(18)21/h5-11,17H,3-4,12H2,1-2H3 |
Clé InChI |
AKTVIIJYGLREHK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(=O)OCC)C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


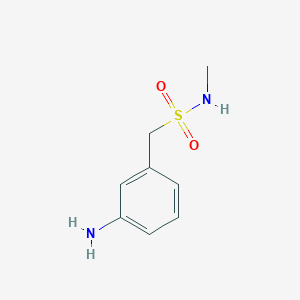


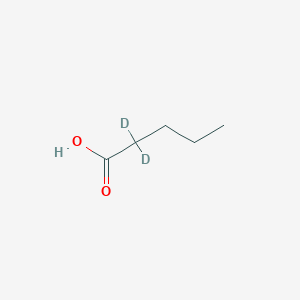


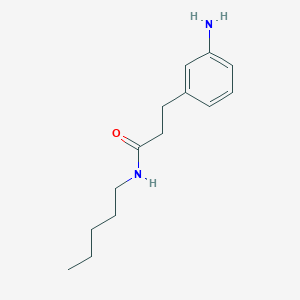

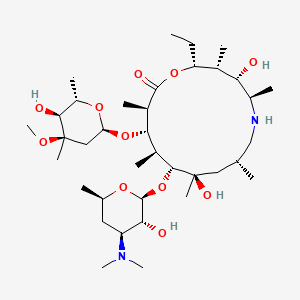
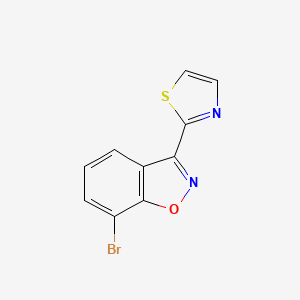


![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
